

# Application Notes and Protocols for In Vivo Studies with TAS2940

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## Compound of Interest

Compound Name: TAS2940

Cat. No.: B15615419

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## Introduction

**TAS2940** is an orally bioavailable, irreversible pan-ERBB inhibitor that demonstrates potent activity against tumors with HER2 and EGFR aberrations.[1][2] Its notable brain penetrability makes it a promising candidate for the treatment of primary brain tumors and metastases.[3][4][5] Preclinical studies have shown that **TAS2940** effectively inhibits tumor growth in various xenograft models, including those with HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations.[1][3][4] This document provides detailed application notes and protocols for conducting in vivo studies with **TAS2940**, based on currently available preclinical data.

## Data Presentation

### Pharmacokinetics of TAS2940 in Mice

The pharmacokinetic profile of **TAS2940** has been evaluated in male BALB/cAJcl-nu/nu mice following single and multiple oral administrations. The tables below summarize the key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of **TAS2940** After a Single Oral Administration in BALB/cAJcl-nu/nu Mice.[1]

Dose (mg/kg)	Tmax (h)	Apparent T1/2 (h)	Cmax (ng/mL)	AUClast (ng·h/mL)
6.25	0.33 ± 0.14	2.15 ± 2.15	297 ± 110	797 ± 359
12.5	0.50 ± 0.00	2.05 ± 0.52	643 ± 151	2040 ± 426
25.0	0.75 ± 0.25	2.47 ± 0.44	1340 ± 321	4870 ± 1080

Table 2: Pharmacokinetic Parameters of **TAS2940** After Multiple Oral Administrations for 7 Days in BALB/cAJcl-nu/nu Mice.[1]

Dose (mg/kg)	Tmax (h)	Apparent T1/2 (h)	Cmax (ng/mL)	AUClast (ng·h/mL)
6.25	0.50 ± 0.00	2.87 ± 0.81	448 ± 50	1480 ± 229
12.5	0.50 ± 0.00	2.91 ± 0.41	896 ± 123	3290 ± 399
25.0	0.50 ± 0.00	3.12 ± 0.41	2010 ± 245	8110 ± 1210

## In Vivo Efficacy of TAS2940 in Xenograft Models

**TAS2940** has demonstrated dose-dependent antitumor activity in various subcutaneous xenograft models.

Table 3: Summary of In Vivo Efficacy Studies with **TAS2940**.

Cell Line	Tumor Type	Mouse Strain	Dosing Regimen	Outcome
NCI-N87	Gastric Cancer (HER2 amplification)	BALB/cAJcl-nu/nu	12.5 mg/kg, p.o., once daily for 14 days	Significant tumor regression. <a href="#">[1]</a>
MCF10A_HER2/insYVMA_v	Breast Cancer (HER2 exon 20 insertion)	BALB/cAJcl-nu/nu	3.1-25 mg/kg, p.o., once daily for 14 days	Dose-dependent tumor growth inhibition. <a href="#">[1]</a>
NCI-H1975 EGFR D770_N771insSVD	Non-Small Cell Lung Cancer (EGFR exon 20 insertion)	BALB/cAJcl-nu/nu	3.1-25 mg/kg, p.o., once daily for 14 days	Dose-dependent tumor growth inhibition. <a href="#">[1]</a>
PDX35	Glioblastoma (EGFRvIII mutation)	BALB/cAJcl-nu/nu	3.1-25 mg/kg, p.o., once daily for 11 days	Dose-dependent tumor growth inhibition.

## Experimental Protocols

### In Vivo Efficacy Study in Subcutaneous Xenograft Models

This protocol describes a general procedure for evaluating the antitumor efficacy of **TAS2940** in mice bearing subcutaneous xenografts.

#### 1. Animal Models and Husbandry:

- Species: Male BALB/cAJcl-nu/nu mice, 6 weeks old.[\[1\]](#)
- Housing: House animals in sterile, filter-topped cages with access to autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle.

#### 2. Cell Culture and Tumor Implantation:

- Cell Lines: NCI-N87, MCF10A\_HER2/insYVMA\_v, NCI-H1975 EGFR D770\_N771insSVD, or other relevant cell lines.[\[1\]](#)

- Implantation:
  - Harvest cells during the logarithmic growth phase.
  - Resuspend cells in an appropriate buffer (e.g., PBS or a 1:1 mixture of PBS and Matrigel).[\[1\]](#)
  - Subcutaneously inject  $8 \times 10^6$  cells per mouse into the flank.[\[1\]](#)
  - For patient-derived xenografts (PDX), implant a tumor fragment (approximately 8 mm<sup>3</sup>) subcutaneously.[\[1\]](#)

### 3. **TAS2940** Formulation and Administration:

- Formulation: Prepare **TAS2940** in a vehicle solution of 0.5% w/v Hydroxypropyl Methylcellulose (HPMC).[\[1\]](#)
- Administration: Administer **TAS2940** orally (p.o.) once daily.[\[1\]](#)
- Dosage: Use a dose range of 3.1 to 25 mg/kg. A dose of 12.5 mg/kg has been shown to induce significant tumor regression.[\[1\]](#)

### 4. Study Endpoints and Monitoring:

- Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width<sup>2</sup>) / 2.
- Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.
- Survival: For intracranial models, monitor survival.[\[3\]](#)[\[4\]](#)
- Pharmacodynamic Markers: At the end of the study, tumors can be excised to analyze target engagement, such as the phosphorylation status of HER2, HER3, AKT, and ERK via Western blot or immunohistochemistry.[\[1\]](#)

## Pharmacokinetic Analysis

This protocol outlines the procedure for assessing the pharmacokinetic properties of **TAS2940** in mice.

#### 1. Animal Model and Dosing:

- Species: Male BALB/cAJcl-nu/nu mice.[\[1\]](#)
- Dosing: Administer **TAS2940** orally at doses of 6.25, 12.5, and 25.0 mg/kg.[\[1\]](#)

#### 2. Sample Collection:

- Blood Collection: Collect blood samples via retro-orbital sinus or other appropriate methods at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose).[\[1\]](#)
- Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood samples to separate the plasma.[\[1\]](#)

#### 3. Sample Analysis:

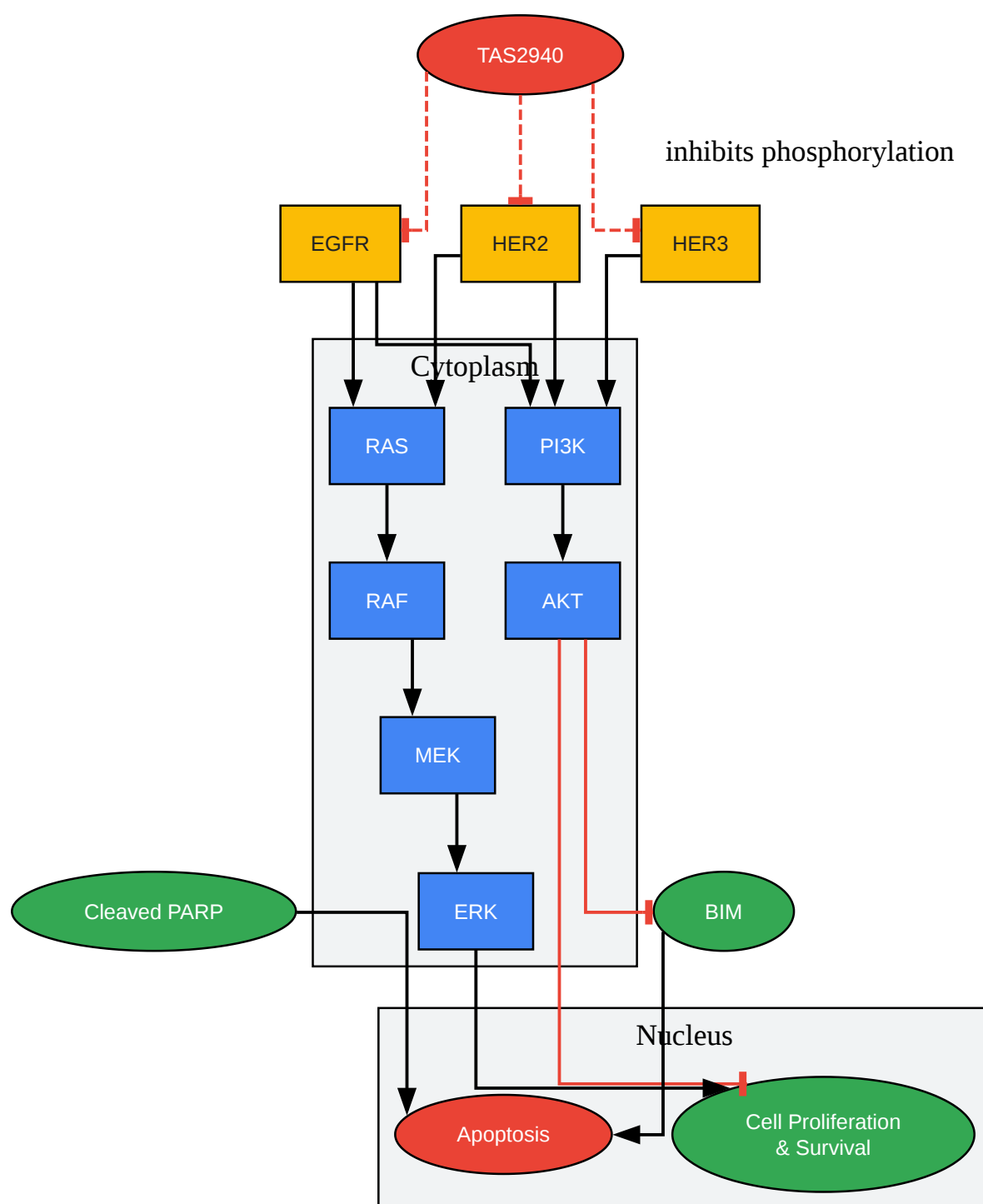
- Sample Preparation: Deproteinize plasma samples using a suitable organic solvent (e.g., ethanol) containing an internal standard.[\[1\]](#)
- Analytical Method: Analyze the concentration of **TAS2940** in the plasma samples using a validated LC-MS/MS method.

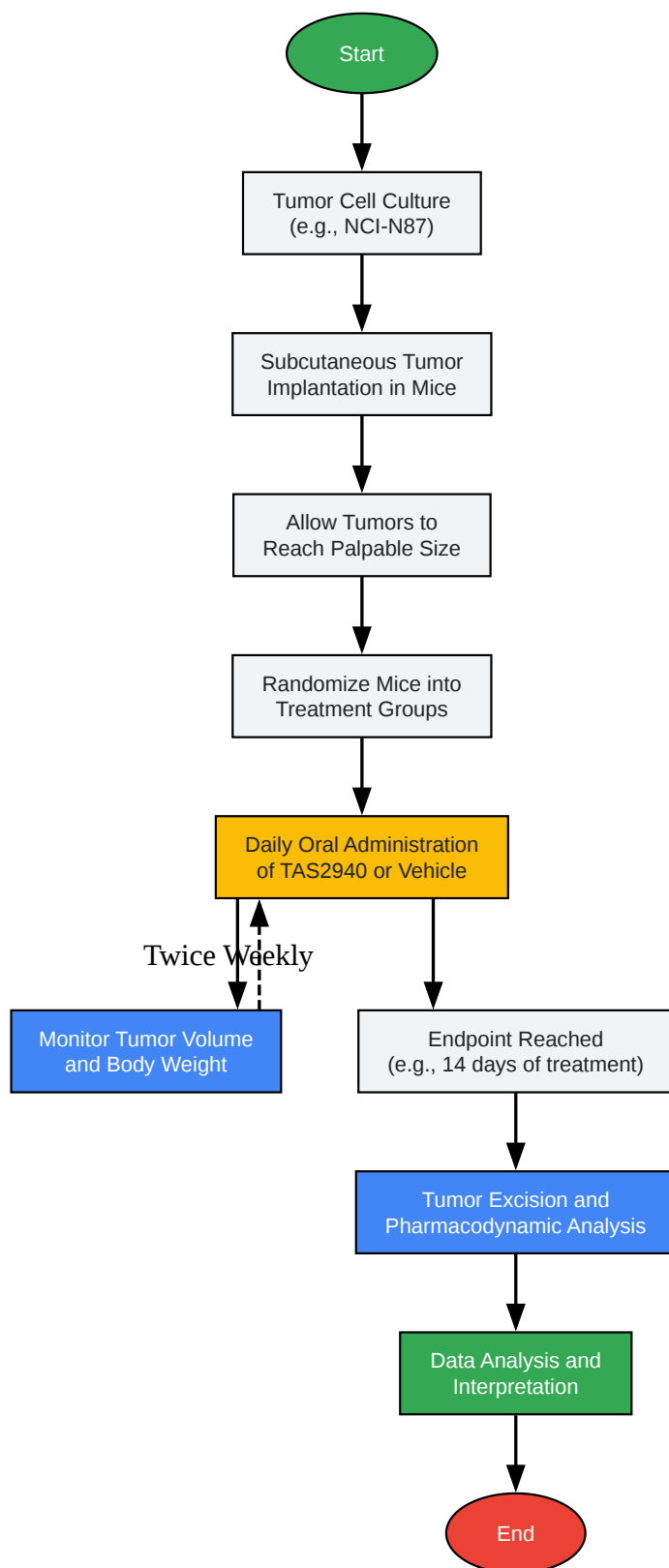
#### 4. Data Analysis:

- Calculate key pharmacokinetic parameters such as T<sub>max</sub>, C<sub>max</sub>, T<sub>1/2</sub>, and AUC using appropriate software.

## Mandatory Visualization

### Signaling Pathway of TAS2940





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